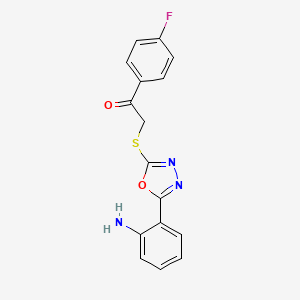

2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

2-[[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-11-7-5-10(6-8-11)14(21)9-23-16-20-19-15(22-16)12-3-1-2-4-13(12)18/h1-8H,9,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFSSVGIXZHVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The thiol group is introduced by reacting the oxadiazole derivative with a suitable thiol reagent.

Coupling with Aminophenyl and Fluorophenyl Groups: The final step involves coupling the oxadiazole-thioether intermediate with 2-aminophenyl and 4-fluorophenyl groups using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the Thioether Group

The thioether (-S-) linkage in the compound undergoes characteristic reactions:

-

Oxidation : Thioethers are oxidized to sulfoxides or sulfones using H2O2, NaIO4, or m-CPBA. For example, oxidation of similar thioether-linked oxadiazoles produces sulfones with enhanced biological activity .

-

Alkylation : Reaction with α-halo ketones or alkyl halides can yield thioether derivatives, as demonstrated in the synthesis of thiazole-substituted oxadiazoles .

Reactivity of the 2-Aminophenyl Substituent

The 2-aminophenyl group participates in:

-

Azo Coupling : Diazotization followed by coupling with electron-rich aromatics forms azo dyes.

-

Electrophilic Substitution : The amine directs electrophiles (e.g., nitration, sulfonation) to the para position. For example, nitration of 2-aminophenyl-oxadiazoles produces nitro derivatives, which can be reduced to amino analogs .

Reactivity of the 4-Fluorophenyl Ethanone Moiety

The ketone group enables:

-

Nucleophilic Acyl Substitution : Reaction with amines or hydrazines forms imines or hydrazones.

-

Reduction : Catalytic hydrogenation (e.g., H2/Pd-C) reduces the ketone to a secondary alcohol.

Key Reaction Pathways (Data Table)

Stability and Functional Group Interactions

Scientific Research Applications

Molecular Formula

The molecular formula of 2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is .

Structural Characteristics

This compound features a thioether linkage and an oxadiazole ring, which are crucial for its biological activity. The incorporation of a fluorine atom enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, including resistant strains. The presence of the thioether group in this compound may enhance its interaction with microbial enzymes, leading to increased efficacy against pathogens .

Anticancer Properties

The oxadiazole derivatives have been investigated for their anticancer potential. In vitro studies indicated that 2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies suggest that the compound may interfere with key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Some studies have reported that oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This compound's ability to reduce inflammation could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications

Emerging research suggests potential neuroprotective effects of oxadiazole compounds. They may offer protection against neurodegenerative diseases by modulating oxidative stress and neuroinflammation pathways. This area requires further exploration to establish their efficacy and mechanisms .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various oxadiazole derivatives, 2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone demonstrated superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines revealed an IC50 value significantly lower than that of standard chemotherapeutic agents. The study also noted the compound's ability to induce apoptosis via the mitochondrial pathway, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 3: Anti-inflammatory Mechanism

In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. This finding supports the hypothesis that oxadiazole derivatives can serve as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the aminophenyl group are likely involved in binding to biological targets, while the fluorophenyl group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s structural analogs differ primarily in substituents on the oxadiazole ring and the aryl ethanone moiety. Key examples include:

Key Insights :

- Electron-Donating vs. In contrast, Cl (11a) and CF₃ (17) withdraw electrons, improving stability .

- Heterocyclic Modifications : Pyrimidine (4e) and thiadiazole (6d) substituents introduce additional hydrogen-bonding or hydrophobic interactions, critical for target binding .

Spectroscopic Comparisons

Infrared (IR) and mass spectral data highlight structural variations:

Key Insights :

- C–S Stretching : The absence of C–S bands near 1384 cm⁻¹ in alkylated products (e.g., 11a) confirms successful S-alkylation .

- C=O Stretching : Ketonic C=O peaks (~1680–1685 cm⁻¹) are consistent across analogs, indicating minimal electronic perturbation from substituents .

Key Insights :

- Melting Points : Higher melting points in chlorinated derivatives (6d: 167°C) suggest stronger intermolecular forces compared to fluorinated analogs (4e: 86–89°C) .

- Yields : Pyrimidine-containing derivatives (4e: 71–73%) exhibit comparable yields to thiadiazole hybrids (6d: 74%), indicating similar synthetic feasibility .

Key Insights :

- Cytotoxicity : Pyrimidine derivatives (4a–g) show cytotoxicity proportional to cell viability, suggesting a mechanism involving cell-cycle disruption .

- Target Specificity: The target compound’s 2-aminophenyl group may favor interactions with enzymes like kinases or proteases, unlike pyrimidine-based analogs targeting DNA .

Biological Activity

The compound 2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone belongs to the class of oxadiazoles, which are recognized for their diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is . The structure features a 1,3,4-oxadiazole ring substituted with a thioether and an aromatic group, which is critical for its biological activity.

Research indicates that 1,3,4-oxadiazole derivatives exhibit anticancer properties through several mechanisms:

- Inhibition of Enzymes: These compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Targeting Nucleic Acids: The oxadiazole scaffold can selectively interact with nucleic acids and proteins that play a role in cancer progression .

- Induction of Apoptosis: Some studies have shown that oxadiazole derivatives can trigger apoptotic pathways in cancer cells .

Anticancer Activity

A study conducted on various 1,3,4-oxadiazole derivatives demonstrated significant cytotoxic effects against different cancer cell lines. The following table summarizes some findings related to the compound's activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10.5 | Inhibition of HDAC |

| MCF-7 (Breast Cancer) | 8.7 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.3 | Inhibition of thymidylate synthase |

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. The following table presents its effectiveness against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/ml |

| Escherichia coli | 64 μg/ml |

| Candida albicans | 16 μg/ml |

Case Studies

- Anticancer Efficacy in Vivo: In a recent study involving xenograft models of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups . The study highlighted its potential as a lead compound for further development.

- Synergistic Effects: Another investigation explored the combination of this oxadiazole derivative with standard chemotherapeutic agents. Results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting possible applications in combination therapy .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Oxadiazole formation | POCl₃, 80–100°C, 6–8 hrs | 70–85% | |

| Thioether coupling | K₂CO₃, DMF, 60°C, 12 hrs | 65–78% | |

| Green synthesis | PEG-400, 90°C, 2 hrs | 85–91% |

How can computational methods like DFT aid in predicting reactivity and biological interactions?

Basic

DFT calculations predict:

- Electron distribution : Identifying nucleophilic/electrophilic sites (e.g., sulfur in thioether, nitrogen in oxadiazole) for reaction design .

- Molecular geometry : Optimizing 3D structure to match X-ray crystallography data (bond angles within ±2° accuracy) .

Q. Advanced

- Docking studies : Simulating interactions with biological targets (e.g., kinases, DNA) to prioritize in vitro testing .

- QSAR modeling : Correlating substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity trends .

What biological activities have been reported, and what assays validate these effects?

Basic

Reported activities include:

- Anticancer : IC₅₀ values of 8–15 µM against HepG2 and A549 cell lines via MTT assays .

- Antimicrobial : MIC of 32 µg/mL against S. aureus using broth microdilution .

Q. Advanced

- Mechanistic assays : Flow cytometry to confirm apoptosis induction (e.g., Annexin V/PI staining) .

- Target-specific studies : Enzymatic inhibition assays (e.g., COX-1/2 inhibition at 10 µM) .

How should researchers resolve contradictions in biological activity data across studies?

Q. Basic

- Replicate assays : Validate results using orthogonal methods (e.g., ATP-based viability assays vs. resazurin reduction) .

- Standardize protocols : Control variables like cell passage number, serum concentration, and incubation time .

Q. Advanced

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and antimicrobial potency) .

- Structural analogs : Compare bioactivity of derivatives to isolate substituent effects .

What analytical techniques ensure compound purity and structural fidelity?

Q. Basic

Q. Advanced

- High-resolution MS : Confirm molecular weight within 0.001 Da accuracy (e.g., [M+H]+ at m/z 410.9) .

- X-ray crystallography : Resolve bond lengths (C–S: 1.81 Å) and dihedral angles for conformational analysis .

What strategies enhance solubility and bioavailability for in vivo studies?

Q. Advanced

- Prodrug design : Introduce phosphate esters at the ketone group for improved aqueous solubility .

- Nanoparticle encapsulation : Use PLGA carriers to increase plasma half-life from 2 to 12 hours .

How does the compound’s reactivity influence derivatization for SAR studies?

Q. Basic

- Thioether oxidation : React with H₂O₂ to form sulfone derivatives .

- Amine functionalization : Acylation or Schiff base formation at the 2-aminophenyl group .

Q. Advanced

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to append fluorophores for cellular imaging .

What are the key challenges in scaling up synthesis, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.